Actinomycin E1

Descripción general

Descripción

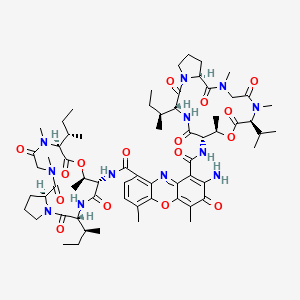

Actinomycin E1 is a member of the actinomycin family, a group of chromopeptide antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent antibacterial and antitumor activities. This compound, like other actinomycins, contains a phenoxazinone chromophore, which is responsible for its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Actinomycin E1 is typically produced through fermentation processes involving Streptomyces species. The production process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. The fermentation broth is then extracted, and the actinomycin compounds are purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as pH, temperature, and nutrient concentration. The purified compound is then subjected to further purification steps to ensure its quality and potency .

Análisis De Reacciones Químicas

Types of Reactions: Actinomycin E1 undergoes various chemical reactions, including:

Oxidation: The phenoxazinone chromophore can undergo oxidation reactions, which may affect its biological activity.

Reduction: Reduction reactions can alter the chromophore structure, potentially impacting its binding affinity to DNA.

Substitution: Substitution reactions can occur at specific functional groups within the molecule, leading to the formation of derivatives with modified properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Cancer Therapy

Actinomycin E1 is primarily recognized for its role in cancer treatment, particularly in hematological malignancies and solid tumors.

Mechanism of Action:

- This compound binds to DNA, inhibiting RNA polymerase activity, which leads to a decrease in messenger RNA synthesis and subsequently protein production. This mechanism is crucial for the therapeutic efficacy against rapidly dividing tumor cells.

Clinical Applications:

- Gestational Trophoblastic Neoplasia: this compound is utilized as a first-line treatment for this condition. A study indicated that patients receiving intravenous this compound experienced significant reductions in beta-human chorionic gonadotropin levels, indicating effective tumor response .

- Wilms Tumor and Rhabdomyosarcoma: this compound is included in combination chemotherapy regimens for pediatric cancers such as Wilms tumor and rhabdomyosarcoma. Clinical trials have shown promising outcomes when combined with other agents like vincristine and cyclophosphamide .

Table 1: Summary of Clinical Applications of this compound

Molecular Biology Research

In molecular biology, this compound is employed as a tool to study gene expression and RNA synthesis.

Applications:

- Transcription Inhibition: Researchers use this compound to halt transcription processes in cell cultures, allowing for the analysis of mRNA stability and the effects of transcriptional regulation on cellular functions.

- Cell Cycle Studies: this compound has been used to investigate cell cycle dynamics by inducing cell cycle arrest at specific phases due to its inhibitory effects on RNA synthesis. This application has been particularly relevant in studies involving viral replication mechanisms where the regulation of host cell cycles is critical .

Case Study:

A notable study demonstrated that treatment with this compound led to cell cycle arrest in specific cancer cell lines, providing insights into the regulation of proliferation and potential therapeutic targets .

Microbiological Applications

This compound exhibits antimicrobial properties that extend beyond its anticancer applications.

Inhibition of Pathogenic Microorganisms:

- Recent studies have highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration was found to be 2 μg/mL, showcasing its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 2 μg/mL | Significant inhibitory activity |

| Acanthamoeba castellanii | Not yet established | Potential target for further research |

Mecanismo De Acción

Actinomycin E1 exerts its effects by binding to DNA and inhibiting RNA synthesis. It intercalates into the DNA double helix, preventing the elongation of RNA chains during transcription. This inhibition of RNA synthesis ultimately leads to a decrease in protein synthesis, which is critical for cell survival and proliferation. The primary molecular targets of this compound are the DNA and RNA polymerases involved in transcription .

Comparación Con Compuestos Similares

Actinomycin D: Another member of the actinomycin family, widely used as an antitumor agent.

Actinomycin X2: Known for its potent antibacterial activity.

Actinomycin V: Exhibits strong activity against multidrug-resistant bacteria

Uniqueness of Actinomycin E1: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its ability to intercalate into DNA and inhibit RNA synthesis makes it a valuable compound for both research and therapeutic applications. Additionally, its production and purification processes have been optimized to yield high-quality material suitable for various scientific studies .

Actividad Biológica

Actinomycin E1, a member of the actinomycin family, is a potent antibiotic and antitumor agent derived from the bacterium Streptomyces. This compound exhibits significant biological activity through its ability to inhibit RNA synthesis, making it a crucial subject of study in both microbiology and oncology.

This compound functions primarily by intercalating into the DNA double helix. It binds to the DNA template, obstructing RNA polymerase during transcription, which leads to a decrease in protein synthesis essential for cell survival and proliferation. The specific interaction with DNA allows it to inhibit the elongation of RNA chains, thereby impacting cellular processes critical for growth and replication.

Biological Activity Overview

- Antibacterial Activity : this compound has demonstrated potent antibacterial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria due to its mechanism of action that disrupts essential metabolic processes.

- Antitumor Activity : The compound is investigated for its potential in cancer therapy. Its ability to inhibit transcription makes it a candidate for treating various malignancies, especially those resistant to conventional therapies.

Antibacterial Activity

Recent studies have highlighted the effectiveness of this compound against Staphylococcus aureus, indicating a minimum inhibitory concentration (MIC) of 2 μg/mL. The treatment led to a significant increase in bacterial reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its antibacterial action .

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 2 | 64 |

Antitumor Activity

A notable case study involved patients undergoing chemotherapy with actinomycin D (a closely related compound) for gestational trophoblastic neoplasia. The treatment resulted in significant reductions in serum human chorionic gonadotropin (hCG) levels, indicating effective tumor response. However, hepatic toxicity was observed, necessitating careful monitoring and management during therapy .

Preclinical and Clinical Applications

This compound is utilized in various research applications:

- Chemistry : As a model compound for studying chromopeptide antibiotics.

- Biology : In research focused on bacterial resistance mechanisms.

- Medicine : Investigated for its potential use in cancer therapy due to its transcription inhibition capabilities.

- Industry : Employed in the production of bioactive compounds and as a reference standard in analytical chemistry.

Propiedades

IUPAC Name |

2-amino-9-N-[(3R,6S,7R,10S,16S)-3,10-bis[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H92N12O16/c1-17-31(6)45-62(87)77-27-21-23-40(77)61(86)73(14)29-42(79)75(16)52(33(8)19-3)65(90)92-36(11)47(58(83)68-45)70-56(81)38-25-24-34(9)54-49(38)67-50-43(44(66)53(80)35(10)55(50)93-54)57(82)71-48-37(12)91-64(89)51(30(4)5)74(15)41(78)28-72(13)60(85)39-22-20-26-76(39)63(88)46(32(7)18-2)69-59(48)84/h24-25,30-33,36-37,39-40,45-48,51-52H,17-23,26-29,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t31-,32-,33-,36+,37+,39-,40-,45+,46+,47-,48-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAVOZCXHQSWGO-OWKXVAKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)[C@@H](C)CC)C)C)C(C)C)C)N)C)C)[C@@H](C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H92N12O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161255 | |

| Record name | Actinomycin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402-41-1 | |

| Record name | Actinomycin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinomycin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.